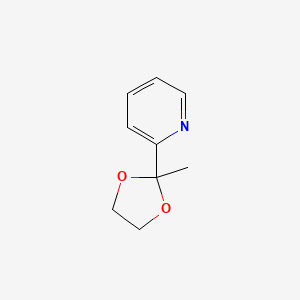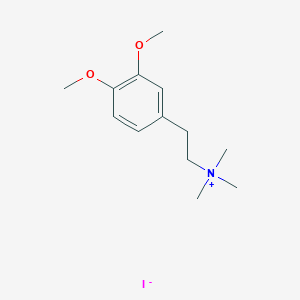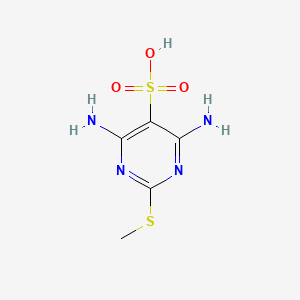
(3-Methylbutyl)(triphenyl)phosphanium iodide
描述
(3-Methylbutyl)(triphenyl)phosphanium iodide is an organophosphorus compound with the molecular formula C23H26IP. It is a quaternary phosphonium salt, which is characterized by the presence of a positively charged phosphorus atom bonded to three phenyl groups and one 3-methylbutyl group, with iodide as the counterion. This compound is of interest due to its applications in organic synthesis and catalysis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylbutyl)(triphenyl)phosphanium iodide typically involves the reaction of triphenylphosphine with 3-methylbutyl iodide. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as toluene or dichloromethane. The reaction mixture is heated to reflux for several hours to ensure complete conversion. The product is then isolated by filtration and recrystallization from an appropriate solvent .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure. The use of automated systems ensures consistent quality and yield. The final product is purified through multiple recrystallization steps to achieve the desired purity .
化学反应分析
Types of Reactions
(3-Methylbutyl)(triphenyl)phosphanium iodide undergoes various chemical reactions, including:
Nucleophilic substitution: The iodide ion can be replaced by other nucleophiles such as halides, cyanides, or alkoxides.
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form phosphines.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium halides, potassium cyanide, and sodium alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: The major products are the corresponding substituted phosphonium salts.
Oxidation: The major product is the corresponding phosphine oxide.
Reduction: The major product is the corresponding phosphine.
科学研究应用
(3-Methylbutyl)(triphenyl)phosphanium iodide has several applications in scientific research:
Organic Synthesis: It is used as a phase-transfer catalyst in various organic reactions, facilitating the transfer of reactants between different phases.
Medicinal Chemistry: The compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
作用机制
The mechanism of action of (3-Methylbutyl)(triphenyl)phosphanium iodide involves the interaction of the positively charged phosphorus atom with various substrates. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In nucleophilic substitution reactions, the iodide ion is displaced by other nucleophiles. In oxidation reactions, the phosphorus atom is oxidized to form phosphine oxides, while in reduction reactions, it is reduced to form phosphines .
相似化合物的比较
Similar Compounds
Methyltriphenylphosphonium iodide: Similar structure but with a methyl group instead of a 3-methylbutyl group.
Ethyltriphenylphosphonium iodide: Similar structure but with an ethyl group instead of a 3-methylbutyl group.
Butyltriphenylphosphonium iodide: Similar structure but with a butyl group instead of a 3-methylbutyl group.
Uniqueness
(3-Methylbutyl)(triphenyl)phosphanium iodide is unique due to the presence of the 3-methylbutyl group, which imparts distinct steric and electronic properties. This uniqueness makes it particularly useful in specific catalytic applications where other phosphonium salts may not be as effective .
属性
IUPAC Name |
3-methylbutyl(triphenyl)phosphanium;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26P.HI/c1-20(2)18-19-24(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23;/h3-17,20H,18-19H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMGUSCDUAKMEP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26IP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623792 | |
| Record name | (3-Methylbutyl)(triphenyl)phosphanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52710-37-9 | |
| Record name | (3-Methylbutyl)(triphenyl)phosphanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (ISOAMYL)TRIPHENYLPHOSPHONIUM IODIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Benzyl 4-methyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoate](/img/structure/B3337044.png)



![N-[(Benzyloxy)carbonyl]-N-methylglycylvaline](/img/structure/B3337068.png)







